molecular formula C28H32N2O6 B6284712 1-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid CAS No. 2138178-93-3

1-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6284712
CAS No.: 2138178-93-3
M. Wt: 492.6 g/mol
InChI Key: UKHZOXXKNLQVET-UHFFFAOYSA-N
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Description

The compound 1-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid (CAS: 1380327-51-4) is a bifunctionalized molecule featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and a fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine (). Its molecular formula is C24H26N2O6, with a molecular weight of 438.5 g/mol (). The structure includes a cyclopropane ring fused to a carboxylic acid moiety, which enhances conformational rigidity, and an azetidine ring, a four-membered heterocycle known for its strained geometry and utility in drug discovery. This compound is primarily used as a protected intermediate in peptide synthesis and medicinal chemistry, enabling selective deprotection strategies (Boc: acid-labile; Fmoc: base-sensitive) for stepwise molecular assembly ().

Properties

CAS No.

2138178-93-3

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-27(2,3)36-25(33)29-14-18(15-29)30(17-28(12-13-28)24(31)32)26(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)

InChI Key

UKHZOXXKNLQVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing key differences in protection groups, molecular features, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Protection Groups Key Features Applications Reference
Target Compound 1380327-51-4 C24H26N2O6 438.5 Boc (azetidine), Fmoc (amine) Cyclopropane-carboxylic acid, dual orthogonal protection Peptide synthesis, drug intermediates
2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid 2149471-79-2 C25H28N2O6 452.5 Boc (azetidine), Fmoc (amine) Cyclopropane-acetic acid, similar dual protection Conformationally constrained peptide mimics
(9H-Fluoren-9-yl)methyl cyclopropyl(phenyl)carbamate N/A C24H21NO2 355.4 Fmoc (carbamate) Cyclopropane-phenyl hybrid, no Boc group β-lactamase inhibitor synthesis
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate N/A C32H34N4O5 554.6 Boc (amine) Indole-pyrrole hybrid, ester functionality Antimicrobial agent development
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid 159749-28-7 C9H15NO4 201.2 Boc (azetidine) Unprotected amine, simpler structure Azetidine-based scaffold synthesis

Stability and Reactivity

  • Deprotection Conditions : The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), while the Fmoc group requires basic conditions (e.g., piperidine), enabling orthogonal deprotection (). In contrast, compounds like 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid () lack Fmoc protection, limiting their utility in multi-step syntheses.

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